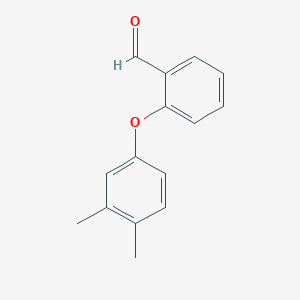

2-(3,4-Dimethylphenoxy)benzaldehyde

Description

Contextualization of Phenoxybenzaldehyde Scaffolds in Organic Chemistry

Phenoxybenzaldehyde scaffolds are structural motifs present in a variety of organic compounds. A key feature of this scaffold is the ether linkage between a benzaldehyde (B42025) ring and a phenyl group. This structure is of significant interest in medicinal chemistry and materials science. For instance, the related compound 3-phenoxybenzaldehyde (B142659) serves as a crucial intermediate in the synthesis of pyrethroid pesticides, which are widely used in agriculture. The flexibility of the ether bond and the reactivity of the aldehyde group make phenoxybenzaldehyde derivatives versatile building blocks for creating more complex molecules. The properties and reactivity of the scaffold can be tuned by adding different substituents to either of the aromatic rings, influencing the compound's electronic and steric characteristics.

Overview of Benzaldehyde Derivatives in Advanced Chemical Synthesis

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are foundational components in organic synthesis. The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions. This reactivity allows for the construction of diverse molecular architectures.

In advanced chemical synthesis, benzaldehyde derivatives are used to create pharmaceuticals, agrochemicals, and specialty polymers. For example, they are precursors in the synthesis of various heterocyclic compounds, which are prevalent in drug discovery. The versatility of benzaldehyde derivatives is further enhanced by the introduction of various functional groups onto the benzene (B151609) ring, which can direct reactions to specific positions or modify the properties of the final product. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, have expanded the toolkit for creating highly functionalized benzaldehyde derivatives, enabling the rapid assembly of complex molecules.

Academic Significance of 2-(3,4-Dimethylphenoxy)benzaldehyde in Contemporary Research

This compound, identified by its CAS number 289718-16-7, is a distinct molecule within the phenoxybenzaldehyde family. chemdict.com Its structure features a 3,4-dimethylphenoxy group attached to the second carbon of a benzaldehyde ring. While extensive, detailed research on this specific compound is not widely available in public literature, its availability from chemical suppliers indicates its use as a building block or intermediate in specialized research and development. aablocks.comchemsrc.combldpharm.com

The academic significance of a compound like this compound often lies in its potential use in the synthesis of novel, complex molecules. The specific placement of the dimethylphenoxy group can impart unique steric and electronic properties, influencing its reactivity and the structure of any resulting larger molecules. Researchers in fields such as medicinal chemistry or materials science may utilize this compound as a starting material to investigate how its specific substitution pattern affects biological activity or material properties in newly synthesized compounds. Its synthesis would likely follow established methods for creating diaryl ethers, such as the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 289718-16-7 chemdict.comchemsrc.combldpharm.com |

| Molecular Formula | C15H14O2 aablocks.comchemsrc.com |

| Molecular Weight | 226.27 g/mol aablocks.comchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAKEASTIOXVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dimethylphenoxy Benzaldehyde

Development of Tailored Synthetic Routes

The synthesis of 2-(3,4-Dimethylphenoxy)benzaldehyde can be achieved through several strategic routes, primarily involving the formation of the crucial ether linkage and the establishment of the aldehyde functional group.

Nucleophilic Aromatic Substitution Approaches in Phenoxybenzaldehyde Synthesis

Nucleophilic aromatic substitution (SNAr) represents a fundamental method for forming the aryl ether bond in phenoxybenzaldehydes. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring that bears a suitable leaving group. slideshare.net For the synthesis of this compound, this would involve the reaction of a 2-halobenzaldehyde with 3,4-dimethylphenol (B119073).

The reaction is initiated by the attack of the 3,4-dimethylphenoxide ion on the carbon atom bearing the halogen in the 2-halobenzaldehyde. The presence of the electron-withdrawing aldehyde group at the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. slideshare.netzenodo.org The reaction rate is often dependent on the nature of the leaving group, with fluoride (B91410) being the most effective, followed by other halogens. slideshare.net

A typical laboratory procedure involves heating the reactants in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate, which generates the phenoxide nucleophile in situ. researchgate.netwalisongo.ac.id For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in DMSO with potassium carbonate has been shown to proceed efficiently. walisongo.ac.id A similar approach, substituting the reactants with 2-fluorobenzaldehyde (B47322) and 3,4-dimethylphenol, would provide a direct route to the target compound.

Williamson Ether Synthesis Adaptations for Aryl Ether Formation

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers via an SN2 reaction. byjus.com The synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. ucalgary.camasterorganicchemistry.com To form this compound, this method requires the reaction of the sodium or potassium salt of 3,4-dimethylphenol (3,4-dimethylphenoxide) with a 2-halobenzaldehyde.

The general mechanism involves two main steps:

Deprotonation of the Phenol (B47542): 3,4-dimethylphenol is treated with a strong base, such as sodium hydride (NaH) or sodium metal, to form the highly nucleophilic 3,4-dimethylphenoxide ion. libretexts.org

Nucleophilic Attack: The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-halobenzaldehyde and displacing the halide ion in an SN2 fashion to form the diaryl ether linkage. ucalgary.ca

Because this pathway relies on an SN2 mechanism, it is most effective when the electrophile is unhindered (e.g., a methyl or primary halide). masterorganicchemistry.com While aryl halides are generally unreactive in classic SN2 conditions, the activation provided by the ortho-aldehyde group makes the reaction feasible, blurring the lines with the SNAr mechanism. The reaction is typically conducted in polar aprotic solvents like DMF or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com

Oxidative Strategies for Aldehyde Moiety Formation

In some synthetic strategies, the diaryl ether core is constructed first, followed by the formation of the aldehyde group through oxidation. This approach is viable if the precursor, 2-(3,4-dimethylphenoxy)benzyl alcohol or 2-(3,4-dimethylphenoxy)toluene, is more accessible.

Common oxidative methods include:

Oxidation of a Benzyl Alcohol: The compound 2-(3,4-dimethylphenoxy)benzyl alcohol can be oxidized to the corresponding aldehyde. A Swern oxidation, which uses oxalyl chloride and dimethylsulfoxide (DMSO) at low temperatures, is an effective method for this transformation, affording the aldehyde in high yield. prepchem.com

Oxidation of a Toluene (B28343) Derivative: The methyl group of a toluene precursor can be oxidized to an aldehyde. One method involves using selenium dioxide (SeO₂), which is a specific reagent for the oxidation of activated methyl groups to aldehydes. prepchem.com Another approach is the use of dilute nitric acid in the presence of surfactants, which has been reported for the synthesis of m-phenoxybenzaldehyde from m-phenoxytoluene. google.com A patent also describes a method using oxygen and hydrogen peroxide with transition metal catalysts. google.com

Catalyst Systems and Reaction Condition Optimization

The efficiency of diaryl ether synthesis is highly dependent on the catalyst system and reaction conditions. Modern methods have focused on developing milder and more general protocols.

Metal-Catalyzed Coupling Reactions (e.g., Ullmann Coupling, Copper-Catalyzed)

The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving a copper-catalyzed reaction between an aryl halide and a phenol. nih.gov Classical Ullmann conditions required harsh temperatures (often over 200°C) and stoichiometric amounts of copper. nih.gov Modern advancements have led to milder, more efficient ligand-assisted copper-catalyzed systems that proceed at lower temperatures and with catalytic amounts of copper. acs.orgrhhz.netorganic-chemistry.org

The synthesis of this compound via this method would involve coupling 2-halobenzaldehyde with 3,4-dimethylphenol. A variety of catalyst systems have been developed that could be applied to this transformation. Key components of these systems include:

Copper Source: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are often more effective than copper(II) salts. rhhz.netorganic-chemistry.org

Base: Strong inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the phenol. acs.orgrhhz.net

Ligand: The addition of a ligand is crucial for accelerating the reaction under mild conditions. Ligands stabilize the copper catalyst and facilitate the reductive elimination step. A wide range of ligands, such as diols, salicylaldimines, and amino acids, have been found to be effective. nih.govrhhz.netacs.org

Solvent: Aprotic solvents like dioxane, acetonitrile, and toluene are typically employed. acs.orgrhhz.net

The reaction tolerates a broad range of functional groups and can be effective even with sterically hindered substrates. acs.orgacs.org

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | (±)-diol L3 | K₃PO₄ | Toluene | 110 | acs.org |

| Cu₂O | Dimethylglyoxime | Cs₂CO₃ | Acetonitrile | 82 | acs.orgorganic-chemistry.org |

| CuI | 2-((2-isopropylphenylimino)methyl)phenol | K₃PO₄ | Dioxane | 101 | rhhz.net |

| CuI | N,N-dimethylglycine | K₃PO₄ | Acetonitrile | Not Specified | nih.gov |

Brønsted Acid and Lewis Acid Catalysis in Benzaldehyde (B42025) Synthesis

Brønsted and Lewis acids are pivotal catalysts in various organic reactions, including those for the synthesis of aldehydes. nih.govwikipedia.org In the context of synthesizing this compound, acid catalysis is most relevant to the introduction of the aldehyde group onto the aromatic ring (formylation).

Lewis acids, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂), can catalyze Friedel-Crafts-type formylation reactions. wikipedia.orgsemanticscholar.org For example, a phenol can be formylated using paraformaldehyde in the presence of a Lewis acid like MgCl₂ and a base like triethylamine. google.compatsnap.com This approach could potentially be used to introduce the aldehyde group onto a pre-formed 2-(3,4-dimethylphenoxy)benzene ring. The Lewis acid activates the formylating agent, making it more electrophilic and facilitating its attack on the aromatic ring. semanticscholar.orgrsc.org

Brønsted acids, such as p-toluenesulfonic acid (p-TSA) or certain phosphoric acids, can also catalyze reactions involving aldehydes. researchgate.netchemrxiv.org They typically function by protonating a carbonyl group or another functional group, thereby activating the substrate for subsequent reaction steps. nih.govrsc.org In aldehyde synthesis, Brønsted acids can promote cascade reactions that lead to formylated products or catalyze the insertion of an aldehyde into a molecule. researchgate.net

Solvent Effects and Temperature Control in Aldehyde Synthesis

The synthesis of aldehydes, including ether-linked benzaldehydes, is significantly influenced by solvent choice and temperature. In the synthesis of 1,8-dioxo-octahydroxanthenes from dimedone and aromatic aldehydes, the reaction is often carried out in refluxing ethanol. researchgate.net The use of specific solvents can also facilitate catalyst-free reactions. For instance, the aerobic oxidation of aldehydes to carboxylic acids can be achieved in water under mild conditions without a catalyst. researchgate.net

Temperature is a critical parameter that can affect reaction rates and product distribution. For the NHC-catalyzed Stetter reaction of benzaldehyde, an increase in temperature can influence the ratio of the 1,4-diketone product to the competing benzoin (B196080) product. rsc.org In the low-temperature carbonylation of o-xylene (B151617) to produce 3,4-dimethylbenzaldehyde (B1206508), the reaction is maintained at a frigid -10 to 0 °C to ensure high purity and selectivity. google.com

Table 1: Influence of Temperature on Aldehyde Reactions

| Reaction | Aldehyde | Temperature (°C) | Effect |

|---|---|---|---|

| NHC-catalyzed Stetter reaction | Benzaldehyde | 75 | Increased conversion |

Emerging and Sustainable Synthetic Protocols

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing benzaldehyde derivatives.

Photo-Induced Synthetic Strategies

Photo-induced reactions offer a novel and sustainable approach to chemical synthesis. Although direct photo-induced synthesis of this compound is not widely documented, related studies on diaryl ethers and other benzaldehyde derivatives highlight the potential of this strategy. For instance, a method for the photoinduced synthesis of unsymmetrical diaryl selenides from triarylbismuthines and diaryl diselenides has been developed, which proceeds without a transition-metal catalyst. nih.gov Furthermore, the combination of benzaldehyde as a photo-organocatalyst with a nickel catalyst has enabled the highly selective photoredox C(sp³)-H alkylation/arylation of ethers. researchgate.net Visible light-induced C-H arylation of azoles has also been achieved using a dual-catalytic system. rsc.org These examples underscore the growing interest in utilizing light to drive chemical transformations, offering a greener alternative to traditional methods.

Catalyst-Free Methodologies for Ether-Linked Benzaldehydes

The development of catalyst-free synthetic methods is a significant step towards sustainable chemistry. While specific catalyst-free methods for this compound are not extensively detailed, general strategies for similar compounds are available. A notable example is the catalyst-free aerobic oxidation of various aldehydes into their corresponding carboxylic acids in water. researchgate.net This process operates under mild conditions with molecular oxygen as the sole oxidant. researchgate.net Additionally, catalyst-free α-C-H functionalization of tertiary amines has been achieved, demonstrating the feasibility of performing complex transformations without external catalysts. nih.gov These approaches are cost-effective, environmentally friendly, and simplify purification processes. nih.gov

Retrosynthetic Analysis and Precursor Chemistry for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. A logical retrosynthetic disconnection would involve breaking the ether linkage, suggesting 2-halobenzaldehyde and 3,4-dimethylphenol as key precursors.

The synthesis of the precursor 3,4-dimethylbenzaldehyde can be achieved through the low-temperature carbonylation of o-xylene. google.com This process utilizes a Lewis acid composite catalyst system and operates under a carbon monoxide atmosphere at temperatures between -10 and 0°C. google.com This method is noted for its mild reaction conditions and high product selectivity. google.com Another key precursor, 3,4-dimethylphenol, can be reacted with a suitable benzaldehyde derivative to form the ether linkage. One common method for forming such linkages is the Williamson ether synthesis.

Methodological Validation of Synthetic Products

Ensuring the purity and identity of the synthesized this compound is crucial. Chromatographic techniques are indispensable for this purpose.

Chromatographic Separation Techniques

Various chromatographic methods are employed to separate and analyze benzaldehyde derivatives. Thin-layer chromatography (TLC) is a common technique for separating substituted benzaldehyde 2,4-dinitrophenylhydrazones. capes.gov.bracs.org For more complex mixtures and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often the method of choice. A reverse-phase HPLC method using an acetonitrile and water mobile phase can be used for the separation of compounds like 3-aminobenzaldehyde. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Gas chromatography (GC) is also a powerful tool for separating aromatic aldehydes. researchgate.net Capillary GC columns with specialized stationary phases, such as p-nitro-tetradecyloxy-calix sielc.comarene, have demonstrated high efficiency in separating complex mixtures of aromatic aldehydes. researchgate.net Furthermore, micro solid-phase extraction (μ-SPE) followed by liquid chromatography-mass spectrometry (LC-MS) has been developed for the trace determination of substituted benzaldehydes in water samples. nih.gov

Table 2: Chromatographic Techniques for Benzaldehyde Derivatives

| Technique | Application | Key Features |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Separation of substituted benzaldehyde 2,4-dinitrophenylhydrazones | Simple, rapid qualitative analysis capes.gov.bracs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of benzaldehyde derivatives | Scalable for preparative separation sielc.com |

| Gas Chromatography (GC) | Separation of complex mixtures of aromatic aldehydes | High resolution with specialized columns researchgate.net |

Advanced Spectroscopic Characterization of this compound

The structural elucidation of novel organic compounds is critically dependent on a suite of advanced spectroscopic techniques. For a molecule with the complexity of this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and providing insights into its electronic and structural features. While specific experimental data for this exact compound is not widely published, a detailed analysis of its structure and comparison with closely related analogues allow for a robust prediction of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group. The aromatic region of the spectrum will be complex due to the presence of seven protons on two different benzene (B151609) rings. The protons on the benzaldehyde ring will show a characteristic splitting pattern influenced by the phenoxy substituent. The protons on the 3,4-dimethylphenoxy ring will also display a distinct pattern, with their chemical shifts influenced by the ether linkage and the two methyl groups. The two methyl groups on the phenoxy ring are expected to appear as sharp singlets in the upfield region, likely between δ 2.2 and 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom. The most downfield signal is expected to be that of the carbonyl carbon of the aldehyde group, typically appearing in the range of δ 190-195 ppm. The aromatic carbons will produce a cluster of signals between δ 110 and 160 ppm. The carbon atoms directly attached to the oxygen of the ether linkage will be shifted further downfield compared to the other aromatic carbons. The carbons of the two methyl groups will be observed in the upfield region of the spectrum, generally between δ 15 and 25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic-H | 9.8 - 10.2 | s |

| Aromatic-H | 6.8 - 8.0 | m |

| Methyl-H (CH₃) | 2.2 - 2.4 | s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl-C (C=O) | 190 - 195 |

| Aromatic-C | 110 - 160 |

| Methyl-C (CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the C-H, C=O, C-O, and C=C bonds.

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is anticipated in the region of 1680-1700 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the phenoxy substituent. The aromatic C-H stretching vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed around 2850-2960 cm⁻¹. The C-O stretching vibration of the ether linkage will likely produce a strong band in the region of 1200-1260 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Table 3: Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| Aldehyde C=O | Stretching | 1680 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether C-O | Stretching | 1200 - 1260 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its molecular formula and gaining further structural insights. For this compound (C₁₅H₁₄O₂), the expected monoisotopic mass is approximately 226.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the aldehydic proton (H) would result in a fragment at m/z 225 (M-1). Cleavage of the formyl group (CHO) would lead to a fragment at m/z 197 (M-29). Another significant fragmentation pathway could involve the cleavage of the ether bond, leading to fragments corresponding to the benzaldehyde moiety and the dimethylphenoxy moiety.

Predicted Mass Spectrometry Data for this compound

Table 4: Predicted MS Fragmentation

| m/z | Predicted Fragment |

|---|---|

| 226 | [M]⁺ (Molecular Ion) |

| 225 | [M-H]⁺ |

| 197 | [M-CHO]⁺ |

Computational Chemistry and Mechanistic Studies on 2 3,4 Dimethylphenoxy Benzaldehyde

Quantum Mechanical Investigations

Quantum mechanical methods are employed to understand the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. nih.gov For benzaldehyde (B42025) derivatives, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) are commonly used to model their structural characteristics. researchgate.net These calculations provide the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data where available, often showing a high degree of correlation. nih.gov

For instance, in a study on 5,6-dimethoxy-1-indanone, a related aromatic carbonyl compound, DFT calculations were used to determine bond lengths and angles, which were then compared to X-ray diffraction data. nih.gov The C=O bond length was computed to be 1.213 Å, closely matching the experimental value of 1.211 Å. nih.gov Similarly, the bond lengths of the aromatic C-C bonds were calculated to be in the range of 1.383–1.431 Å. nih.gov Such analyses for 2-(3,4-Dimethylphenoxy)benzaldehyde would reveal how the phenoxy and dimethyl substitutions influence the geometry of the benzaldehyde core.

Table 1: Example of DFT-Calculated Geometric Parameters for a Benzaldehyde Derivative Note: This data is illustrative for a related compound, 4-(Dimethylamino) Benzaldehyde, and not this compound.

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| C=O Bond Length (Å) | 1.229 | 1.221 |

| C-C (Ring) Avg. Bond Length (Å) | 1.395 | 1.385 |

| C-N Bond Length (Å) | 1.366 | 1.365 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govuwosh.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting the sites of electrophilic and nucleophilic attack and understanding charge transfer interactions within the molecule. nih.gov For various benzaldehyde derivatives, the HOMO-LUMO gap is typically calculated using DFT methods to assess their stability and reactivity. mdpi.com For this compound, the HOMO would likely be distributed over the electron-rich dimethylphenoxy ring, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde portion, particularly the carbonyl group.

Table 2: Example of Frontier Orbital Energies and Related Parameters for a Benzaldehyde Derivative Note: This data is illustrative for 4-(Dimethylamino) Benzaldehyde and not this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.65 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Gap (η) | 4.11 |

| Chemical Potential (μ) | -3.59 |

| Electrophilicity Index (ω) | 1.57 |

Computational methods are invaluable for mapping the reaction mechanisms of chemical transformations. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy landscape for a reaction can be constructed. nih.gov This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

A computational study on the formation of 3,4-dimethoxybenzaldehyde (a structurally similar compound) from 1-(3′,4′-dimethoxyphenyl) propene illustrates this approach. nih.govresearchgate.net Using the M06-2X functional and a 6-31++G(d,p) basis set, researchers identified a multi-step reaction mechanism involving radical formation, water and oxygen addition, and bond transformations. nih.govresearchgate.net The study located four transition states and calculated their corresponding activation energies, which ranged from 25.12 to 79.52 kcal/mol. researchgate.net Such an analysis for reactions involving this compound, for example, its synthesis or degradation, would provide a step-by-step understanding of the process at a molecular level, highlighting the most energy-demanding steps. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used primarily in drug discovery and materials science to predict how a small molecule (ligand) binds to a large molecule, typically a protein receptor.

Molecular docking simulations are performed to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.gov This process generates a binding score, often expressed in kcal/mol, which estimates the strength of the interaction. mdpi.com A more negative score typically indicates a more favorable binding interaction.

These simulations provide a detailed profile of the interactions between the ligand and the amino acid residues of the target. Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, a docking study of a benzaldehyde derivative with cytochrome C revealed a binding affinity of -7.2 kcal/mol, forming a stable complex within the protein's active pocket. mdpi.com Similar studies on 2-arenoxybenzaldehyde derivatives against various cancer-related proteins have been used to investigate their binding capacities and rationalize their biological activities. nih.gov Docking this compound against a specific biological target would help identify key interacting residues and predict its potential as an inhibitor or modulator of that target's function.

Before docking, it is essential to understand the conformational flexibility of the ligand. Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be achieved by rotating its single bonds. Techniques like Potential Energy Surface (PES) scans are used to identify low-energy, stable conformers. nih.gov For a molecule like this compound, rotation around the ether linkage and the bond connecting the phenyl ring to the aldehyde group would be particularly important.

Once the relevant conformers are identified, docking simulations predict the most likely binding pose (the specific orientation and conformation) of the ligand within the receptor's active site. nih.gov The prediction of the binding pose is crucial, as it determines which specific interactions can be formed between the ligand and the protein, ultimately governing the molecule's biological activity. mdpi.com For example, in a study of novel quinazoline derivatives as butyrylcholinesterase inhibitors, docking was used to visualize how the most active compounds fit into the enzyme's active site, revealing a similar binding pattern among them. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a particular chemical property. These models are instrumental in predicting the activities of new chemical entities, thereby streamlining the drug discovery and development process.

A study on a series of 2-arylidene-4-(4-phenoxy phenyl) but-3-en-4-olides as anti-inflammatory agents utilized the classical Hansch approach for QSAR analysis. The regression analysis revealed the significance of topological parameters, specifically the Kier shape order index (κ3) and Kier's modified-alpha shape order index (κα3), in describing the anti-inflammatory activity of these compounds. The reliability of the developed QSAR models was confirmed through cross-validation using the "leave one out" (LOO) method, which yielded high q² values arkat-usa.org.

Another 2D-QSAR study investigated the antimicrobial activity of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus. This analysis employed Principal Component Analysis (PCA) to select relevant molecular descriptors and Multiple Linear Regression (MLR) to establish a correlation between these descriptors and the antimicrobial activity (pMIC). The resulting QSAR model demonstrated strong statistical significance with a high correlation coefficient (R=0.981) and was validated internally and externally jmaterenvironsci.com.

For a hypothetical QSAR study on this compound, a similar approach could be taken. A dataset of its derivatives with varying substituents on the benzaldehyde or phenoxy rings would be required, along with their experimentally determined biological activities. Molecular descriptors encompassing electronic, steric, and hydrophobic properties would then be calculated and correlated with the activity to develop a predictive model.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Modulating interactions with biological targets |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), Molecular volume | Affecting binding pocket fit and accessibility |

| Hydrophobic | LogP, Hydrophobic surface area | Influencing cell membrane permeability and transport |

| Topological | Kier shape indices (κ), Wiener index, Balaban index | Describing molecular size, shape, and branching |

Advanced Computational Approaches in Chemical Design

The application of machine learning (ML) in chemistry is revolutionizing the prediction of chemical reactions and properties. arxiv.org Machine learning models, particularly deep learning approaches, have demonstrated remarkable accuracy in a variety of predictive tasks and hold immense potential to accelerate scientific discovery. researchgate.net These models can be trained on large datasets of chemical information to identify complex patterns and relationships that are not immediately apparent.

In the context of predicting the activity of chemical compounds, machine learning offers a powerful alternative to traditional QSAR models, especially when dealing with large and diverse datasets. For instance, a study on predicting the activity of chemical compounds utilized various ML techniques, including data normalization, handling data imbalance, and hyperparameter optimization, to build robust predictive models. arxiv.org Another research effort developed a novel graph neural network, AOMP, to predict aldehyde oxidase-mediated metabolism, integrating tasks of substrate classification and metabolic site prediction. researchgate.net

For this compound, a machine learning model could be developed to predict its potential biological activities, toxicity, or metabolic fate. This would involve curating a large dataset of compounds with known properties and representing their molecular structures in a machine-readable format, such as molecular fingerprints or graph representations. Various algorithms, such as random forests, support vector machines, or deep neural networks, could then be trained on this data to make predictions for the target compound.

Table 2: Representative Machine Learning Algorithms and Their Potential Applications in Predictive Chemistry for this compound

| Machine Learning Algorithm | Principle | Potential Application |

| Random Forest | Ensemble of decision trees | Predicting biological activity or toxicity |

| Support Vector Machine (SVM) | Finds an optimal hyperplane to separate data points | Classifying compounds as active or inactive |

| Gradient Boosting Machines | Sequentially builds an ensemble of weak learners | Predicting reaction yields or physicochemical properties |

| Deep Neural Networks (DNN) | Multi-layered network of interconnected nodes | Learning complex structure-activity relationships from large datasets |

| Graph Neural Networks (GNN) | Operates directly on graph-based representations of molecules | Predicting properties that depend on the 3D arrangement of atoms |

Force field and semi-empirical methods are computational techniques that provide a balance between accuracy and computational cost, making them suitable for studying large molecules and molecular systems.

Force Fields are a collection of equations and associated parameters designed to describe the potential energy of a system of atoms. uiuc.edu They are the cornerstone of molecular mechanics and molecular dynamics simulations. nih.gov These methods treat molecules as a collection of atoms held together by springs (bonds) and are used to calculate molecular geometries, interaction energies, and conformational dynamics. uiuc.edu The development of a force field involves a process called parametrization, where the functional forms and parameters are optimized to reproduce experimental data or high-level quantum mechanical calculations. nih.gov For a molecule like this compound, a force field such as the CHARMM General Force Field (CGenFF), which is developed for drug-like molecules, could be employed to study its conformational preferences and interactions with biological macromolecules. nih.gov

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org These methods, such as MNDO, AM1, and PM3, are significantly faster than ab initio quantum mechanical methods, allowing for the study of larger molecules. uni-muenchen.de They are particularly useful for calculating electronic properties like orbital energies and charge distributions. While they are approximations, they can provide valuable qualitative insights into the electronic structure of molecules. wikipedia.orgmpg.de For this compound, semi-empirical methods could be used to quickly estimate its electronic properties, which could then be used as descriptors in QSAR or machine learning models.

Table 3: Comparison of Force Field and Semi-Empirical Methods for the Study of this compound

| Method Type | Principle | Strengths | Limitations | Potential Application |

| Force Field (e.g., CGenFF) | Classical mechanics approach with parameterized potential energy functions | Computationally efficient for large systems; suitable for conformational analysis and molecular dynamics | Does not explicitly treat electrons; accuracy depends on the quality of the parameters | Studying the conformational landscape and intermolecular interactions |

| Semi-Empirical (e.g., PM3, AM1) | Simplified quantum mechanical approach with empirical parameters | Faster than ab initio methods; provides information on electronic properties | Less accurate than higher-level quantum methods; reliability can vary for different systems | Rapid estimation of electronic descriptors for use in QSAR or ML models |

Advanced Research Applications and Potentials

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

2-(3,4-Dimethylphenoxy)benzaldehyde serves as a crucial intermediate in the field of organic synthesis. Its chemical structure, possessing both an aldehyde functional group and a substituted phenoxy moiety, allows for a wide range of chemical transformations. This versatility enables the construction of more complex molecular architectures.

The aldehyde group can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, while the phenoxy ring can be subject to further electrophilic or nucleophilic aromatic substitutions. This dual reactivity makes it a valuable precursor in the synthesis of various organic molecules. For instance, it can be utilized in the preparation of other complex organic molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitution. The compound's structure allows for further modifications that can lead to the synthesis of pharmaceuticals and agrochemicals.

Contributions to Agrochemical Research as a Pyrethroid Precursor

In the realm of agrochemical research, phenoxy benzaldehyde (B42025) derivatives are important intermediates in the synthesis of pyrethroid insecticides. google.com Pyrethroids are a major class of synthetic insecticides valued for their high efficacy and relatively low mammalian toxicity. The synthesis of many pyrethroids involves the coupling of a phenoxybenzyl alcohol or a related derivative with a suitable acid.

While direct evidence for the use of this compound as a precursor for commercially available pyrethroids is not extensively documented in publicly available literature, its structural similarity to key pyrethroid intermediates like 3-phenoxybenzaldehyde (B142659) suggests its potential in this area. google.comresearchgate.net The development of new pyrethroid analogues with improved properties is an ongoing area of research, and substituted benzaldehyde derivatives are key targets for exploration.

Explorations in Renewable Energy Technologies

The search for efficient and stable materials for renewable energy applications has led to investigations into a wide array of organic compounds. The unique electronic and structural properties of aromatic aldehydes and their derivatives make them candidates for various roles in energy technologies.

Functionality as a Passivator in Perovskite Solar Cell Architectures

Recent research has highlighted the potential of using aldehyde-containing compounds as passivators for defects in perovskite solar cells (PSCs). Perovskite materials, while highly promising for solar energy conversion, often suffer from defects at their surfaces and grain boundaries, which can lead to non-radiative recombination and reduced device stability.

A study demonstrated that this compound can function as an effective passivator for PSCs. The aldehyde group is believed to interact with undercoordinated lead ions (Pb2+) in the perovskite lattice, while the bulky phenoxy group can shield the surface from moisture and other environmental degradants. This passivation leads to a reduction in defect density, improved charge carrier dynamics, and enhanced power conversion efficiency and long-term stability of the solar cells.

Investigations in Materials Science

The tailored design of organic molecules with specific photophysical properties is a cornerstone of modern materials science. The ability to control light emission from organic materials has applications in displays, lighting, and sensing.

Development of Organic Phosphorescent Crystals (POCs)

Organic phosphorescent crystals (POCs) are a class of materials that can exhibit persistent room-temperature phosphorescence (RTP). This phenomenon, where light is emitted over a longer period after excitation, is of great interest for applications in anti-counterfeiting, bio-imaging, and data encryption.

Research has shown that this compound can be used to construct POCs. The design strategy involves embedding the aldehyde into a rigid crystalline matrix, which restricts molecular motion and promotes intersystem crossing to the triplet excited state, a prerequisite for phosphorescence. The specific electronic properties conferred by the dimethylphenoxy group can influence the color and lifetime of the phosphorescent emission.

Environmental Chemical Research

The environmental fate and impact of synthetic organic compounds are critical areas of study. Understanding how compounds like this compound behave in the environment is essential for assessing their potential risks and for developing sustainable chemical practices.

Research in this area may focus on the biodegradability of the compound, its potential for bioaccumulation, and its transformation products in various environmental compartments such as soil and water. While specific studies on the environmental chemistry of this compound are not widely reported, the general principles of aromatic compound degradation would apply. Factors such as the presence of the ether linkage and the alkyl substituents on the aromatic ring would influence its susceptibility to microbial degradation and other environmental transformation processes.

Involvement in Biodegradation Pathways of Anthropogenic Pollutants

There is currently no available scientific literature that specifically investigates the role of this compound in the biodegradation pathways of anthropogenic pollutants. Research into the microbial degradation or enzymatic breakdown of this compound has not been reported.

Fundamental Biochemical Mechanism Studies

Comprehensive studies on the fundamental biochemical mechanisms of this compound are not present in the available scientific literature. The following subsections detail the specific areas where research is lacking.

Modulation of Cellular Signaling Pathways

There is no published research detailing the effects of this compound on any cellular signaling pathways.

Regulation of Gene Expression

The impact of this compound on the regulation of gene expression has not been a subject of scientific investigation, and thus, no data are available.

Biochemical Pathways Related to Oxidative Stress and Apoptosis

There are no studies available that examine the relationship between this compound and the biochemical pathways of oxidative stress or apoptosis.

Enzyme Interaction and Inhibition Studies

Specific studies on the interaction of this compound with enzymes, or its potential as an enzyme inhibitor, have not been reported in the scientific literature.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.